Physicochemical Property Differentiation: cLogP and Hydrogen Bonding Capacity vs. SMYD2-IN-1 and MK-8353
N-Cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide (MW 228.35, C11H20N2OS) possesses a substantially lower molecular weight and reduced hydrogen-bonding complexity compared to advanced SMYD and ERK inhibitors. Its calculated partition coefficient (cLogP) is estimated at 1.7, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of approximately 45 Ų . In contrast, the clinical ERK inhibitor MK-8353 (MW 603.7) has a cLogP of 3.8 and TPSA of 127 Ų [1]. The SMYD2 inhibitor SMYD2-IN-1 (CAS 2023788-96-5, MW 504.6) has a cLogP of 2.9 and TPSA of 98 Ų . These differences position the target compound as a fragment-like or early lead-like scaffold with greater synthetic tractability for parallel library synthesis, whereas the comparators are lead-optimized, drug-like molecules with substantially higher molecular complexity.
| Evidence Dimension | Physicochemical properties (MW, cLogP, HBD, HBA, TPSA) |
|---|---|
| Target Compound Data | MW 228.35, cLogP ~1.7, HBD 1, HBA 2, TPSA ~45 Ų |
| Comparator Or Baseline | MK-8353: MW 603.7, cLogP 3.8, TPSA 127 Ų | SMYD2-IN-1: MW 504.6, cLogP 2.9, TPSA 98 Ų |
| Quantified Difference | MW reduction of 38-62%; cLogP reduction of 1.2-2.1 log units; TPSA reduction of 54-65% |
| Conditions | Calculated using standard in silico methods (ChemDraw/CDK estimation) |
Why This Matters
Lower MW and reduced complexity make this compound a more versatile starting point for fragment-based drug discovery or parallel library synthesis compared to lead-optimized analogs, directly impacting procurement decisions for early-stage medicinal chemistry programs.
- [1] Boga, S.B. et al. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Med. Chem. Lett. 2018, 9, 761-767. View Source
